molecular formula C17H24N4O4S B2409399 Ethyl 4-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)piperidine-1-carboxylate CAS No. 1396747-72-0

Ethyl 4-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)piperidine-1-carboxylate

Cat. No.: B2409399
CAS No.: 1396747-72-0
M. Wt: 380.46
InChI Key: JVEOOHPKXYMNKT-UHFFFAOYSA-N
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Description

Ethyl 4-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H24N4O4S and its molecular weight is 380.46. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[(7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carbonyl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S/c1-3-25-17(24)20-6-4-13(5-7-20)19-14(22)12-9-21-15(23)11(2)8-18-16(21)26-10-12/h8,12-13H,3-7,9-10H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEOOHPKXYMNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2CN3C(=O)C(=CN=C3SC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)piperidine-1-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a piperidine ring and a thiazine moiety, which are known for their diverse biological properties. The molecular formula is C16H20N4O3SC_{16}H_{20}N_4O_3S with a molecular weight of approximately 356.42 g/mol. The compound's structure can be represented as follows:

Ethyl 4 7 methyl 6 oxo 2 3 4 6 tetrahydropyrimido 2 1 b 1 3 thiazine 3 carboxamido piperidine 1 carboxylate\text{Ethyl 4 7 methyl 6 oxo 2 3 4 6 tetrahydropyrimido 2 1 b 1 3 thiazine 3 carboxamido piperidine 1 carboxylate}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a study on thiazine derivatives demonstrated significant antiproliferative effects against various human tumor cell lines. The growth inhibition was quantified using the growth inhibition of 50% (GI50) metric.

Table 1: Anticancer Activity of Related Compounds

CompoundGI50 (μmol/L)Cell Line
Compound 255.3 ± 8.7NCI-H460
Compound 528.2 ± 3.4MCF-7
Compound 1012.4 ± 2.3SF-268

The results indicate that certain structural modifications can enhance the anticancer activity of these compounds .

Antimicrobial Activity

Compounds within the thiazine and pyrimidine classes have also exhibited antimicrobial properties. Ethyl derivatives have shown efficacy against various microbial strains, suggesting potential applications in treating infections .

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation or microbial survival. For example, the presence of the piperidine ring may enhance interaction with biological targets due to its basicity and ability to form hydrogen bonds .

Case Study 1: Synthesis and Testing

In a recent investigation into novel heterocyclic compounds derived from thiazines, researchers synthesized several derivatives and screened them for anticancer activity against human cell lines. The study utilized a one-pot multicomponent reaction involving thiourea and benzaldehyde to yield compounds that were subsequently tested for their cytotoxic effects .

Case Study 2: Structure-Activity Relationship

A detailed structure-activity relationship (SAR) analysis indicated that modifications to the thiazine core significantly influenced the biological activity of the derivatives. For instance, substituents on the piperidine ring were found to enhance selectivity and potency against specific cancer types .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrimidine and thiazine rings. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Key Synthetic Pathways:

  • Cyclization Reactions: The formation of the thiazine ring is often achieved through cyclization reactions involving precursors derived from pyrimidine derivatives.
  • Amidation Reactions: The introduction of the carboxamide group is usually done via amidation reactions with appropriate amines.

Biological Activities

Research indicates that ethyl 4-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)piperidine-1-carboxylate exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives containing thiazine and pyrimidine moieties possess significant antimicrobial properties against various bacterial strains. For instance:

  • Compounds derived from similar structures have demonstrated efficacy against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) reported around 256 µg/mL .

Anticancer Potential

Research into related compounds suggests potential anticancer activity. The thiazole and pyrimidine derivatives are noted for their ability to inhibit tumor growth in vitro and in vivo models. Specific mechanisms may involve:

  • Inhibition of DNA synthesis.
  • Induction of apoptosis in cancer cells.

Anti-inflammatory Properties

Compounds with similar structural features have been evaluated for anti-inflammatory activity. They may act as inhibitors of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .

Therapeutic Applications

The diverse pharmacological activities of this compound highlight its potential therapeutic applications:

Therapeutic Area Potential Applications
AntimicrobialTreatment of bacterial infections
AnticancerChemotherapy adjuncts or standalone treatments
Anti-inflammatoryManagement of chronic inflammatory diseases

Case Studies

Several studies illustrate the promising applications of compounds related to this compound:

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal reported on a series of synthesized thiazole derivatives showing potent antibacterial activity against resistant strains of bacteria. The results indicated that modifications to the thiazole ring significantly enhanced antimicrobial potency .

Case Study 2: Anticancer Activity

Research focusing on pyrimidine derivatives demonstrated their ability to induce apoptosis in cancer cell lines through mitochondrial pathways. This suggests a mechanism where these compounds could serve as lead structures for developing new anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 4-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)piperidine-1-carboxylate?

  • Methodological Answer : The compound's synthesis typically involves multi-step reactions, including cyclization of pyrimidothiazine precursors and subsequent coupling with piperidine derivatives. Key steps include:

  • Mannich-type reactions for constructing the pyrimido[2,1-b][1,3]thiazine core ().
  • Amide coupling using carbodiimide reagents (e.g., DCC or EDCI) to attach the piperidine-1-carboxylate moiety ().
  • Solvent optimization (e.g., DMF or DMSO) and temperature control (40–80°C) to enhance yield and purity .
    • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and HRMS .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR to verify hydrogen environments and carbon shifts, particularly for the fused pyrimidothiazine and piperidine rings .
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the ester and amide groups) .
  • Single-crystal X-ray diffraction to resolve bond angles and stereochemistry (as demonstrated for analogous thiazolo-pyrimidine derivatives in ).

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on the pyrimidothiazine core) impact biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Replace the 7-methyl group with bulkier substituents (e.g., tert-butylphenyl) and compare bioactivity using assays like kinase inhibition or antimicrobial testing.
  • Data Analysis : Use molecular docking to predict binding affinities to target proteins (e.g., kinases) and correlate with experimental IC50 values .
    • Example : Bozsing et al. (1996) showed that electron-withdrawing groups on the pyrimidothiazine ring enhance antimicrobial activity in related compounds .

Q. How can contradictory data in biological assays (e.g., varying IC50 values across studies) be resolved?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time .
  • Purity verification : Use LC-MS to detect impurities (>98% purity required for reliable bioactivity data) .
  • Statistical validation : Apply ANOVA or Student’s t-test to assess reproducibility across triplicate experiments .

Q. What advanced techniques are suitable for studying this compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding kinetics and thermodynamics .
  • Cryo-EM or X-ray crystallography for resolving target-ligand complexes (as used for structurally similar kinase inhibitors in ).
  • Metabolomic profiling (via LC-MS/MS) to identify off-target effects in cellular models .

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